2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, which can be beneficial in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-fluoroaniline with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
4-fluoroaniline+2-(trifluoromethoxy)benzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The trifluoromethoxy group can further influence the compound’s pharmacokinetic properties, improving its distribution and retention in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide
- 2-(4-bromophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide
- 2-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c16-11-7-5-10(6-8-11)9-14(21)20-12-3-1-2-4-13(12)22-15(17,18)19/h1-8H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVFCZUOOAIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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